6-α-D-Glucopyranosyl Maltotriose-13C6
Description
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Properties
Molecular Formula |
C₁₈¹³C₆H₄₂O₂₁ |
|---|---|
Molecular Weight |
672.53 |
Synonyms |
4-O-[4-O-(6-O-α-D-Glucopyranosyl-α-D-glucopyranosyl)-α-D-glucopyranosyl]-D-glucopyranose-13C6; Glc-α-1,6-Glc-α-1,4-Glc-α-1,4Glc-13C6; |
Origin of Product |
United States |
Foundational Contexts of Isotopic Tracing in Complex Carbohydrate Research
Methodological Advancements in ¹³C Tracer Utilization for Oligosaccharide Investigations
The utility of ¹³C-labeled oligosaccharides is fundamentally tied to the analytical methods capable of detecting and quantifying them. Modern advancements in analytical instrumentation have revolutionized the use of stable isotopes in glycoscience.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques employed. The incorporation of ¹³C into an oligosaccharide provides a distinct signal that can be tracked.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov However, the natural abundance of ¹³C is only about 1.1%, leading to low signal intensity. By enriching oligosaccharides with ¹³C, researchers can significantly enhance the NMR signal, allowing for detailed structural characterization that would otherwise be impractical. nih.gov This enrichment enables the observation of carbon-carbon and proton-carbon couplings, providing crucial data on the molecule's conformation and interactions with other biomolecules like proteins. nih.gov
Mass Spectrometry (MS): MS is used to measure the mass-to-charge ratio of ions, allowing for the precise determination of a molecule's mass. When a ¹³C-labeled oligosaccharide is analyzed, its mass is incrementally higher than its unlabeled counterpart, with each ¹³C atom adding approximately one Dalton to the total mass. This mass shift allows researchers to distinguish the labeled tracer from the endogenous, unlabeled molecules within a biological sample. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly effective for analyzing complex mixtures of oligosaccharides and tracking the incorporation of ¹³C labels over time. oup.com
These methodological advancements have transformed the study of oligosaccharides, enabling precise tracking and structural analysis that was previously unattainable. nih.govnih.gov
| Method | Principle of ¹³C Utilization | Primary Application in Oligosaccharide Research |
| NMR Spectroscopy | Enrichment with ¹³C enhances signal intensity, allowing for the detection of nuclear spin interactions. | Determination of 3D structure, conformational dynamics, and intermolecular interactions. nih.govnih.gov |
| Mass Spectrometry (MS) | The increased mass of ¹³C-labeled molecules allows them to be distinguished from unlabeled native molecules. | Tracing metabolic fate, quantifying flux through pathways, and identifying labeled metabolites. nih.govoup.com |
| Liquid Chromatography (LC) | Used to separate complex mixtures of oligosaccharides before MS or NMR analysis. | Isolation and purification of labeled compounds from biological samples. mdpi.com |
Conceptual Frameworks for Applying Labeled Maltotriose (B133400) Derivatives in Biochemical Pathway Analysis
The core principle behind using a labeled compound like 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ is to trace the path of its carbon atoms through metabolic networks. This approach, known as metabolic flux analysis (MFA), provides a quantitative map of cellular metabolism. nih.gov
When a ¹³C-labeled sugar is introduced into a biological system, it is taken up by cells and enters various metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and glycan biosynthesis. nih.govmdpi.com As the labeled sugar is metabolized, the ¹³C atoms are incorporated into a series of downstream intermediate and final products. By analyzing the distribution of the ¹³C label in these metabolites using techniques like MS and NMR, researchers can deduce the relative activity or "flux" through different interconnected pathways. mdpi.comnih.gov
For example, using specifically labeled glucose tracers can reveal critical information about cellular metabolism:
[1,2-¹³C₂]-Glucose is particularly useful for measuring the relative flux through the pentose phosphate pathway versus glycolysis. researchgate.net
Labeled maltotriose derivatives, including the specific tetrasaccharide 6-α-D-Glucopyranosyl Maltotriose, serve as powerful probes in these studies. Maltotriose and other malto-oligosaccharides are significant energy sources in many biological systems and are key intermediates in starch and glycogen (B147801) metabolism. nih.govmdpi.com By using a ¹³C₆-labeled version, where six of the carbon atoms are the heavier isotope, researchers can precisely track how this complex sugar is transported, hydrolyzed into smaller units, and funneled into central carbon metabolism. nih.govresearchgate.net This provides invaluable insights into the regulation of carbohydrate storage and utilization under various physiological and pathological conditions. biorxiv.org
| Labeled Tracer | Labeling Pattern | Primary Application in Pathway Analysis |
| [U-¹³C₆]-Glucose | All six carbon atoms are ¹³C. | General tracing of glucose fate and incorporation into a wide range of metabolites. nih.gov |
| [1,2-¹³C₂]-Glucose | Carbons at positions 1 and 2 are ¹³C. | Quantifying the relative activity of the Pentose Phosphate Pathway (PPP) versus Glycolysis. researchgate.net |
| ¹³C-Labeled Oligosaccharides | Specific carbons or entire glucose units within the chain are labeled. | Studying the transport and breakdown of complex carbohydrates and their entry into central metabolism. nih.govnih.gov |
Strategic Synthesis and Isotopic Labeling of 6 α D Glucopyranosyl Maltotriose ¹³c₆
Chemoenzymatic Synthesis Routes for Position-Specific ¹³C Enrichment
Chemoenzymatic synthesis provides a powerful strategy for producing complex oligosaccharides with precise isotopic labeling. acs.orgljmu.ac.uk This approach combines the flexibility of chemical synthesis for creating labeled building blocks with the high specificity of enzymatic reactions for glycosidic bond formation. nih.gov This avoids the need for extensive protecting group manipulations often required in purely chemical methods. researchgate.net
The synthesis of 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ would typically begin with the chemical synthesis of a uniformly ¹³C-labeled D-glucose (¹³C₆-D-glucose) precursor. This labeled monosaccharide is then enzymatically activated, usually by conversion to a sugar nucleotide like UDP-glucose or GDP-glucose.
A key step involves the use of glycosyltransferases, enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. tandfonline.com For this specific synthesis, a glucosyltransferase capable of forming an α(1→6) linkage is required. The acceptor molecule would be maltotriose (B133400). The enzyme's high regioselectivity ensures that the ¹³C₆-glucose is added specifically to the 6-position of the terminal glucose residue of maltotriose.
An alternative chemoenzymatic route involves using glycosynthases, which are engineered glycosidases that can synthesize oligosaccharides from activated sugar donors (e.g., glycosyl fluorides) but cannot hydrolyze them. nih.gov This approach can lead to high yields of the desired product. The process would involve:
Chemical synthesis of ¹³C₆-α-D-glucopyranosyl fluoride (B91410).
Incubation of the labeled donor with maltotriose in the presence of a suitable glycosynthase.
Purification of the resulting tetrasaccharide.
Table 1: Comparison of Chemoenzymatic Synthesis Strategies
| Strategy | Labeled Precursor | Key Enzyme | Advantages | Challenges |
|---|---|---|---|---|
| Glycosyltransferase | UDP-¹³C₆-glucose | Glucosyltransferase | High specificity, natural reaction pathway. | Enzyme availability and stability; cost of sugar nucleotides. |
| Glycosynthase | ¹³C₆-α-D-glucopyranosyl fluoride | Engineered Glycosidase (Glycosynthase) | High yield, no product hydrolysis. nih.gov | Requires protein engineering; donor synthesis can be complex. |
Enzymatic Transglycosylation Approaches for ¹³C-Labeled Oligosaccharide Synthesis
Enzymatic transglycosylation is another effective method for synthesizing labeled oligosaccharides. This process utilizes glycoside hydrolases (glycosidases) under specific conditions where the glycosylation reaction is favored over hydrolysis. researchgate.net In a transglycosylation reaction, the enzyme cleaves a glycosidic bond in a donor substrate and transfers the glycosyl moiety to an acceptor molecule other than water. nih.gov
For the synthesis of 6-α-D-Glucopyranosyl Maltotriose-¹³C₆, a suitable donor substrate containing the ¹³C₆-glucose unit is required. This could be a simple glycoside like p-nitrophenyl-α-D-¹³C₆-glucopyranoside or a disaccharide like sucrose (B13894) (with the glucose unit labeled). The enzyme, such as a dextransucrase or an α-glucosidase, would transfer the ¹³C₆-glucose unit to the maltotriose acceptor. researchgate.net
The efficiency and regioselectivity of transglycosylation can be influenced by several factors, including:
Enzyme Source: Different enzymes exhibit different specificities for the linkages they form.
Substrate Concentration: High concentrations of the acceptor (maltotriose) can favor the transglycosylation reaction over hydrolysis.
Reaction Medium: The use of organic co-solvents can sometimes reduce water activity and promote synthesis.
This approach has been successfully used to produce various oligosaccharides. researchgate.netnih.gov For instance, enzymes like dextransucrase from Leuconostoc mesenteroides are known to catalyze the transfer of glucose units from sucrose to various acceptors, forming α(1→6) linkages. researchgate.net
Table 2: Key Enzymes in Transglycosylation for Oligosaccharide Synthesis
| Enzyme | Donor Substrate Example | Linkage Formed | Reference |
|---|---|---|---|
| Dextransucrase | Sucrose | α(1→6) | researchgate.net |
| α-Glucosidase | p-nitrophenyl-α-glucoside | Varies (e.g., α(1→6)) | researchgate.net |
Isotopic Purity Assessment and Enrichment Verification Methodologies
After synthesis, it is critical to verify the structural integrity and determine the isotopic purity and enrichment level of the final product. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed for this purpose. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight of the labeled compound and to determine the degree of isotopic enrichment. nih.gov By comparing the mass spectrum of the ¹³C₆-labeled tetrasaccharide with its natural abundance counterpart, the mass shift corresponding to the six ¹³C atoms (+6 Da) can be clearly identified. The relative intensities of the isotopic peaks in the mass cluster are used to calculate the percentage of isotopic enrichment. nih.govnih.gov Techniques like MALDI-TOF MS are well-suited for analyzing oligosaccharides. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both structural confirmation and isotopic purity assessment. rsc.org
¹³C-NMR: A ¹³C-NMR spectrum directly observes the labeled carbon atoms. The presence of strong signals corresponding to the glucose unit confirms the incorporation of the ¹³C label. The low natural abundance of ¹³C (1.1%) means that signals from the labeled portion of the molecule will be significantly more intense than those from the unlabeled portions. frontiersin.orgyoutube.com
¹H-NMR: High-resolution ¹H-NMR can also be used to assess isotopic enrichment. The protons attached to the ¹³C-labeled carbons will show characteristic coupling (¹J_C-H_), resulting in satellite peaks in the proton spectrum. canada.caomicronbio.com The ratio of the integral of these satellite peaks to the central peak (from molecules with ¹²C at that position) provides a quantitative measure of isotopic enrichment at specific sites. canada.caomicronbio.com
Site-Specific Natural Isotope Fractionation-NMR (SNIF-NMR): This specialized NMR technique can determine isotopic ratios at specific atomic sites within a molecule, offering a very precise method for verification. wikipedia.org
A general procedure for MS-based enrichment determination involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels and finding the best fit using linear regression. nih.gov
| SNIF-NMR | Precise site-specific isotopic ratios. wikipedia.org | Highly accurate for site-specific analysis. | Requires specialized equipment and expertise. |
Scale-Up Considerations in Preparative Synthesis of Isotopic Maltotriose Analogues
Transitioning the synthesis of a labeled oligosaccharide from an analytical or bench scale to a preparative scale presents several challenges that must be addressed to ensure efficiency, purity, and cost-effectiveness.
Enzyme Production and Immobilization: For enzymatic steps, large quantities of active and stable enzymes are required. This may involve overexpression of recombinant enzymes. To facilitate reuse and simplify product purification, immobilizing the enzyme on a solid support is a common and effective strategy. nih.gov
Reaction Conditions: Optimal reaction conditions (pH, temperature, buffer, substrate concentrations) identified at a small scale may need to be re-optimized for larger volumes to maintain reaction rates and yields. Mixing and heat transfer can become limiting factors in large reactors.
Purification: The purification of the final product is a critical step. Preparative High-Performance Liquid Chromatography (HPLC) is a standard method for purifying oligosaccharides. acs.org When scaling up, the dimensions of the chromatography column (diameter and length) and the flow rate must be adjusted proportionally to handle the larger sample mass. youtube.com The selection of column chemistry and particle size is crucial for maintaining the resolution achieved at the analytical scale. youtube.com Other techniques like size-exclusion chromatography or ion-exchange chromatography may also be employed depending on the properties of the oligosaccharide and any impurities. nih.gov
Process Monitoring: Robust analytical methods are needed to monitor the progress of the reaction and the purity of fractions during purification to maximize the recovery of the high-value labeled product.
Careful planning and systematic optimization of each of these factors are essential for the successful preparative-scale synthesis of 6-α-D-Glucopyranosyl Maltotriose-¹³C₆.
Enzymatic Transformations and Biocatalytic Applications of 6 α D Glucopyranosyl Maltotriose ¹³c₆
Substrate Specificity Profiling of Glycosyltransferases with Labeled Maltotriose (B133400)
Glycosyltransferases (GTs) are a ubiquitous class of enzymes responsible for the synthesis of glycosidic bonds, forming oligosaccharides, polysaccharides, and glycoconjugates. nih.gov Determining the substrate specificity of these enzymes is crucial for both understanding their biological roles and harnessing their synthetic potential. The use of 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ offers a distinct advantage in this endeavor.
The ¹³C label acts as a spectroscopic probe, enabling the use of ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR experiments to monitor the enzymatic reaction in real-time. rsc.org By observing the disappearance of the signals corresponding to the ¹³C₆-labeled glucose of the substrate and the appearance of new signals corresponding to the product, one can unequivocally identify whether a given glycosyltransferase can utilize this labeled oligosaccharide as a donor or an acceptor substrate. This approach is particularly powerful for distinguishing between different glycoforms and providing structural information about the newly synthesized products. rsc.org
Research Findings:
In a hypothetical screening study, 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ was incubated with a panel of glycosyltransferases from different families. The reaction progress was monitored by 1D ¹H NMR and 2D ¹H-¹³C HSQC spectroscopy to quantify substrate consumption and product formation. The results, summarized in the table below, illustrate the diverse specificity of these enzymes. For instance, a hypothetical glucan synthase (GT-A) demonstrated high activity, indicating its ability to use the labeled oligosaccharide as a building block for polysaccharide synthesis. Conversely, a hypothetical fucosyltransferase (GT-C) showed no activity, as expected, since it requires a specific acceptor and a GDP-fucose donor, not the provided substrate.
Table 1: Relative Activity of Various Glycosyltransferases with 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ This table contains hypothetical data for illustrative purposes.
| Enzyme (Hypothetical) | Glycosyltransferase Family | Substrate Role | Relative Activity (%) |
|---|---|---|---|
| GT-A (Glucan Synthase) | GT5 | Donor/Acceptor | 95 |
| GT-B (Branching Enzyme) | GT13 | Donor | 78 |
| GT-C (Fucosyltransferase) | GT11 | N/A | < 1 |
Glycosidase-Mediated Hydrolysis Kinetics of 6-α-D-Glucopyranosyl Maltotriose-¹³C₆
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. Understanding their kinetics is fundamental to elucidating their mechanism and biological function. The ¹³C₆-label on 6-α-D-Glucopyranosyl Maltotriose allows for straightforward monitoring of the hydrolytic reaction, as the cleavage of the terminal labeled glucose can be easily quantified.
The rate of hydrolysis can be followed by monitoring the decrease in the concentration of the substrate and the concomitant increase in the concentration of the released ¹³C₆-glucose. This can be achieved using techniques such as gas chromatography-mass spectrometry (GC-MS) after derivatization, which can separate and quantify the labeled monosaccharide from the remaining oligosaccharide. nih.gov This data allows for the determination of key kinetic parameters, including the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).
Research Findings:
A study was designed to investigate the hydrolysis of 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ by a hypothetical α-glucosidase. The reaction was carried out at various substrate concentrations, and the initial rates of ¹³C₆-glucose release were measured. The resulting kinetic data is presented in the table below. The low Kₘ value suggests a high affinity of the enzyme for this substrate, while the Vₘₐₓ provides a measure of the enzyme's catalytic efficiency.
Table 2: Hydrolysis Kinetics of 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ by a Hypothetical α-Glucosidase This table contains hypothetical data for illustrative purposes.
| Substrate Concentration (mM) | Initial Velocity (µM/min) |
|---|---|
| 0.1 | 23.8 |
| 0.2 | 41.7 |
| 0.5 | 71.4 |
| 1.0 | 100.0 |
| 2.0 | 125.0 |
| Kinetic Parameters | |
| Kₘ | 0.45 mM |
| Vₘₐₓ | 150 µM/min |
Elucidation of Enzyme Reaction Mechanisms Using ¹³C-Isotope Effects
Kinetic Isotope Effects (KIEs) are among the most powerful tools for investigating the transition state of an enzyme-catalyzed reaction. wikipedia.org A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. libretexts.org The magnitude of the ¹³C-KIE can provide detailed information about the changes in bonding to the labeled carbon atom in the rate-determining step of the reaction.
For a glycosidase-catalyzed hydrolysis, the ¹³C-KIE at the anomeric carbon (C1) of the scissile glycosidic bond can help distinguish between different mechanistic pathways. A significant primary KIE (k₁₂/k₁₃ > 1) is expected if the C-O bond is cleaved in the rate-limiting step, as is typical for an Sₙ1-like mechanism involving an oxocarbenium ion-like transition state. A smaller KIE would be consistent with an Sₙ2-like mechanism where bond cleavage is less advanced in the transition state. nih.gov
Research Findings:
To probe the mechanism of the hypothetical α-glucosidase, competitive KIE experiments could be performed using a mixture of unlabeled and ¹³C₆-labeled 6-α-D-Glucopyranosyl Maltotriose. By analyzing the isotopic ratio of the product at low conversion, the KIE on V/K can be determined. The table below presents hypothetical ¹³C-KIE values and their mechanistic interpretations. A measured KIE of 1.04 would strongly suggest that the cleavage of the glycosidic bond is the rate-determining step and proceeds through a transition state with significant oxocarbenium ion character.
Table 3: Hypothetical ¹³C-Kinetic Isotope Effects (KIEs) for the Hydrolysis of 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ This table contains hypothetical data for illustrative purposes.
| Parameter | Observed Value (Hypothetical) | Mechanistic Interpretation |
|---|---|---|
| ¹³C KIE (V/K) | 1.04 ± 0.005 | C-O bond cleavage is part of the rate-determining step. Consistent with an Sₙ1-like transition state. |
Biocatalytic Production of Modified Oligosaccharides via Labeled Precursors
The biocatalytic synthesis of complex carbohydrates offers a green and efficient alternative to chemical methods. researchgate.net Labeled oligosaccharides like 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ are invaluable as precursors in multi-enzyme, one-pot synthesis systems for producing novel, modified oligosaccharides. The ¹³C₆ label serves as a tracer, allowing for unambiguous confirmation of the incorporation of the precursor into the final product and aiding in its structural elucidation by NMR and mass spectrometry.
Research Findings:
A chemoenzymatic strategy could be employed to synthesize a novel, labeled heptasaccharide. In this hypothetical process, 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ acts as the core acceptor molecule. A series of glycosyltransferases are used sequentially to add further sugar moieties. The ¹³C label in the final product, confirmed by ¹³C-NMR, provides definitive proof of the synthetic route and allows for the assignment of NMR signals in the complex oligosaccharide.
Table 4: Biocatalytic Synthesis of a Labeled Heptasaccharide using 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ as a Precursor This table contains hypothetical data for illustrative purposes.
| Step | Enzyme | Donor Substrate | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Galactosyltransferase | UDP-Galactose | Galactosyl-(α1-6)-¹³C₆-Glucosyl-Maltotriose | 85 |
Metabolic Tracing and Pathway Elucidation Utilizing 6 α D Glucopyranosyl Maltotriose ¹³c₆
¹³C-Flux Analysis in Microbial Fermentations with Labeled Oligosaccharides
Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.comyoutube.com When combined with stable isotope tracers like 6-α-D-Glucopyranosyl Maltotriose-¹³C₆, it becomes ¹³C-MFA, a high-resolution technique for mapping carbon flow through a microorganism's metabolic network. creative-proteomics.com
In a typical experiment, a microbial culture, such as the model organism Escherichia coli, is grown on a medium where the primary carbon source is the ¹³C₆-labeled oligosaccharide. E. coli's "mal" regulon produces the necessary enzymes and transporters to take up and metabolize maltodextrins (glucose polymers) like 6-α-D-Glucopyranosyl Maltotriose (B133400). nih.gov Once inside the cell, the oligosaccharide is catabolized into smaller, ¹³C-labeled sugar units, such as glucose-1-phosphate and glucose. These labeled molecules then enter central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.
As the labeled carbons are processed, they are incorporated into various metabolic intermediates and, ultimately, into biomass components like amino acids. By harvesting the cells and using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) to analyze the ¹³C labeling patterns in these protein-derived amino acids, researchers can computationally reconstruct the flow of carbon through the entire network. creative-proteomics.com This allows for the precise quantification of how much carbon was directed through competing pathways.
For example, ¹³C-MFA can reveal the split ratio between glycolysis and the PPP, a critical branch point that determines the cell's production of reducing power (NADPH) for biosynthesis versus energy and precursor production. By comparing the flux maps of wild-type and genetically engineered strains, researchers can identify metabolic bottlenecks or validate the success of metabolic engineering strategies aimed at enhancing the production of biofuels or other valuable biochemicals. creative-proteomics.com
Table 1: Hypothetical ¹³C-Flux Distribution in E. coli Fed with Labeled Oligosaccharide
| Metabolic Pathway | Wild-Type Strain (Relative Flux %) | Engineered Strain (Relative Flux %) | Key Finding |
|---|---|---|---|
| Glycolysis (EMP) | 75% | 60% | Carbon redirected away from primary energy pathway. |
| Pentose Phosphate Pathway (PPP) | 20% | 35% | Increased flux towards NADPH and precursor synthesis. |
| TCA Cycle | 5% | 5% | No significant change in core respiration. |
Tracing Oligosaccharide Uptake and Catabolism in Model Organisms and Cell Systems
Understanding how cells import and break down complex carbohydrates is fundamental to cell biology. Using a labeled substrate like 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ enables the direct tracking of these processes. Studies on Gram-negative bacteria have detailed the translocation of maltotriose-conjugates across the cell envelope, a process mediated by specific outer membrane channels like LamB. nih.gov
By introducing 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ to a cell culture or a model organism, researchers can monitor its uptake over time. Samples can be taken at various intervals, and the intracellular and extracellular concentrations of the labeled oligosaccharide can be measured using mass spectrometry. nih.gov This reveals the rate of transport into the cell. Furthermore, by analyzing the intracellular metabolites, one can track the appearance of ¹³C-labeled breakdown products (e.g., maltotriose, maltose (B56501), glucose) and subsequent metabolites from central pathways. This provides a clear picture of the catabolic timeline. nih.gov
For instance, an experiment could compare the uptake and metabolism of the labeled oligosaccharide in bacterial cells with and without the full induction of the maltose metabolic machinery. Research has shown that when the complete metabolic pathway is active, the intracellular concentration of a maltotriose-based molecule may decrease, suggesting rapid processing and degradation by internal enzymes like maltohydrolases. nih.gov The ¹³C label allows for unambiguous confirmation that the downstream metabolites originated from the supplied oligosaccharide. This approach is invaluable for studying nutrient acquisition and the initial steps of carbohydrate metabolism in various biological systems. nih.govnih.gov
Table 2: Example Data for Tracing Labeled Oligosaccharide Uptake
| Experimental Condition | Time Point | Intracellular ¹³C-Oligosaccharide (Relative Units) | Intracellular ¹³C-Glucose (Relative Units) |
|---|---|---|---|
| Metabolism Not Induced | 5 min | 15 | <1 |
| 30 min | 85 | 5 | |
| 60 min | 98 | 8 | |
| Metabolism Induced | 5 min | 12 | 25 |
| 30 min | 40 | 150 | |
| 60 min | 25 | 280 |
Investigation of Glycogen (B147801) Synthesis and Degradation Pathways via Labeled Precursors
Glycogen is the primary storage polymer of glucose in animals and fungi. The pathways of its synthesis (glycogenesis) and degradation (glycogenolysis) are central to maintaining energy homeostasis. Stable isotope tracers are a classic tool for studying these pathways. nih.gov While ¹³C-labeled glucose is commonly used, a complex precursor like 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ offers a way to study the entire process from the breakdown of a larger carbohydrate to its eventual storage.
When administered to a model organism, the ¹³C₆-labeled oligosaccharide would first be catabolized into its constituent glucose units. These ¹³C-labeled glucose molecules can then enter the glycogenesis pathway. In the liver, for example, glucose is converted to glucose-6-phosphate, then to glucose-1-phosphate, and finally incorporated into growing glycogen chains. researchgate.net
By isolating glycogen from the tissue after a period of time and analyzing it with ¹³C NMR or MS, researchers can quantify the amount of ¹³C enrichment. This directly measures the proportion of glycogen that was synthesized from the administered oligosaccharide precursor. nih.govresearchgate.net This method allows for the investigation of the "direct" pathway of glycogen synthesis (from glucose) and can be used to study how different dietary carbohydrates contribute to glycogen stores under various physiological conditions, such as fasting or after a meal. nih.gov
Table 3: Research Findings on Glycogen Synthesis from Labeled Precursors
| Physiological State | Precursor Administered | Contribution of Precursor to Newly Synthesized Glycogen | Reference Principle |
|---|---|---|---|
| Fasted | ¹³C-Labeled Oligosaccharide | High | Depleted glycogen stores are readily replenished from available carbohydrates. nih.gov |
| Fed State | ¹³C-Labeled Oligosaccharide | Moderate | Pre-existing energy sources compete with the labeled precursor. researchgate.net |
Elucidation of Carbon Remodeling and Recycling in Complex Biological Networks
Beyond tracing a single pathway, ¹³C-labeled substrates are instrumental in understanding how carbon atoms are remodeled and recycled throughout the entire metabolic network of a cell or organism. This "deep labeling" approach provides a systems-level view of metabolism. nih.gov When 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ is used as a tracer, its six labeled carbons act as reporters that can be tracked as they are incorporated into a vast array of molecules.
After the initial breakdown of the oligosaccharide, the ¹³C-labeled glucose enters central metabolism. From there, the labeled carbons are not confined to carbohydrate pathways. They can be shunted into:
Amino Acid Synthesis: Intermediates from glycolysis and the TCA cycle are precursors for nearly all amino acids.
Lipid Synthesis: Labeled acetyl-CoA, derived from glycolysis, can be used to build fatty acids and cholesterol.
Nucleotide Synthesis: The ribose-5-phosphate (B1218738) generated via the PPP can be used for de novo synthesis of purines and pyrimidines, forming the backbone of DNA and RNA.
Glycan Synthesis: Labeled glucose can be converted into other monosaccharides (e.g., mannose, galactose, sialic acids) and incorporated into glycoproteins and glycolipids on the cell surface. nih.govnih.gov
By applying advanced metabolomics techniques to analyze a wide range of cellular components, researchers can create a detailed map of where the carbon from the initial oligosaccharide ends up. nih.gov This reveals the cell's metabolic priorities and how different pathways are interconnected. Such studies can show, for example, how cancer cells rewire their metabolism to support rapid proliferation by diverting more carbon from glucose into biosynthetic pathways compared to healthy cells. biorxiv.org This provides profound insights into cellular physiology and disease states.
Interactions of 6 α D Glucopyranosyl Maltotriose ¹³c₆ Within Biological Systems Excluding Clinical Applications
Glycan-Binding Protein Interactions with Labeled Oligosaccharides
The study of interactions between glycans and glycan-binding proteins (GBPs) is fundamental to understanding numerous biological processes, including cell-cell recognition, immune responses, and host-pathogen interactions. wikipedia.orgmdpi.com The use of isotopically labeled oligosaccharides, such as 6-α-D-Glucopyranosyl Maltotriose-¹³C₆, provides a powerful approach to elucidate the specificity and kinetics of these interactions.
One of the primary techniques benefiting from ¹³C-labeled glycans is Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov In complex oligosaccharides with repeating units, the signals from different monosaccharide residues can overlap, making it challenging to identify the specific binding epitope of a protein. nih.govresearchgate.net By selectively incorporating ¹³C labels into a specific monosaccharide within the chain, such as the terminal glucose in 6-α-D-Glucopyranosyl Maltotriose-¹³C₆, the chemical shift degeneracy is broken. nih.govresearchgate.netreddit.com This allows researchers to unambiguously identify which part of the glycan is interacting with the protein. nih.gov For instance, Saturation Transfer Difference (STD)-NMR experiments can be performed, where irradiation of the protein leads to signal saturation that is transferred to the binding parts of the ligand. The ¹³C-edited STD-NMR would reveal which specific sugar residue is in close contact with the protein. nih.govresearchgate.net
Table 1: Potential Application of 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ in Glycan-Binding Protein Studies
| Research Question | Experimental Approach | Expected Outcome |
|---|---|---|
| Identification of binding epitope | ¹³C-edited STD-NMR | Determination of the specific monosaccharide residues of the tetrasaccharide that are in direct contact with the glycan-binding protein. |
| Quantifying binding affinity | Isothermal Titration Calorimetry (ITC) | Measurement of the dissociation constant (Kd) to quantify the strength of the interaction. |
| Determining binding kinetics | Surface Plasmon Resonance (SPR) | Measurement of association (ka) and dissociation (kd) rates to understand the dynamics of the binding event. |
Role of Labeled Maltotriose (B133400) in Cell Culture Media and Cellular Energetics Studies
Carbohydrates in cell culture media serve as the primary energy source and provide carbon backbones for the synthesis of other biomolecules. nih.gov While glucose is the most common sugar used, cells can often metabolize other carbohydrates. nih.gov Maltotriose, a trisaccharide of glucose, can be utilized by certain cell types, particularly yeast and some bacteria, after being transported into the cell and hydrolyzed into glucose molecules. nih.govnih.govresearchgate.net
The use of 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ in cell culture allows for detailed metabolic flux analysis. nih.govnih.gov By replacing unlabeled glucose or other carbon sources with the labeled tetrasaccharide, researchers can trace the path of the ¹³C atoms through various metabolic pathways. nih.govbiorxiv.org This is a powerful method to quantify the contribution of this specific oligosaccharide to cellular energetics and biosynthetic pathways. nih.gov
Upon uptake, the labeled tetrasaccharide would be hydrolyzed, releasing labeled glucose. This ¹³C-glucose can then enter glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov Using mass spectrometry-based metabolomics, the incorporation of ¹³C can be tracked into key metabolites such as lactate, pyruvate, ATP, and amino acids. nih.govnih.gov This provides a quantitative measure of how efficiently the cells utilize the oligosaccharide for energy production compared to other carbon sources. Furthermore, the label can be traced into macromolecules like lipids and proteins, providing a comprehensive picture of carbon allocation within the cell. isotope.comisotope.com
Table 2: Investigating Cellular Energetics with 6-α-D-Glucopyranosyl Maltotriose-¹³C₆
| Metabolic Pathway | Key Metabolites to Monitor | Information Gained |
|---|---|---|
| Glycolysis | Pyruvate, Lactate | Rate of glucose catabolism from the labeled tetrasaccharide. |
| TCA Cycle | Citrate, Succinate, Malate | Contribution of the oligosaccharide to mitochondrial respiration and energy production. |
| Pentose Phosphate Pathway | Ribose-5-phosphate (B1218738) | Use of the labeled glucose for nucleotide synthesis and production of reducing equivalents (NADPH). |
| Amino Acid Synthesis | Glutamate, Alanine | Utilization of carbon from the tetrasaccharide for the synthesis of non-essential amino acids. |
Investigation of Transport Mechanisms across Biological Membranes using Isotopic Probes
The transport of solutes across biological membranes is a fundamental process for cellular life, mediated by a variety of transport proteins. nih.gov The uptake of malto-oligosaccharides, including maltotriose, is an active process that requires specific membrane transporters, or permeases. nih.govnih.govasm.org In yeast, for example, several α-glucoside transporters have been identified, with varying specificities for maltose (B56501) and maltotriose. nih.govnih.gov The AGT1 permease, for instance, has been shown to be crucial for efficient maltotriose transport. nih.gov
Isotopically labeled molecules are invaluable tools for studying these transport mechanisms. While early studies often used radiolabeled compounds like [¹⁴C]maltotriose, these have been shown to sometimes contain impurities that can lead to inaccurate results. nih.gov 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ offers a stable, non-radioactive alternative for highly specific and sensitive transport assays.
By incubating cells with the ¹³C-labeled tetrasaccharide, the rate of uptake can be precisely measured by quantifying the amount of intracellular labeled compound over time using liquid chromatography-mass spectrometry (LC-MS). This allows for the determination of key kinetic parameters of the transporter, such as the Michaelis constant (Km), which reflects the substrate affinity, and the maximum transport velocity (Vmax).
Furthermore, competition assays can be performed where cells are incubated with the labeled tetrasaccharide in the presence of other unlabeled sugars. This helps to determine the specificity of the transporter and whether other sugars act as competitive inhibitors of maltotriose uptake. asm.org The use of a labeled probe is essential in these experiments to distinguish the transport of the molecule of interest from that of the competitor.
Applications in Glycoconjugate Biosynthesis Research in In Vitro or Model Biological Systems
Glycoconjugates, such as glycoproteins and glycolipids, are synthesized through complex enzymatic pathways. nih.govnih.gov The study of these pathways often involves the use of labeled precursors to trace the assembly of glycan structures. nih.gov ¹³C-labeled glucose has been widely used to track the incorporation of monosaccharides into newly synthesized glycans on cell surfaces. nih.govbiorxiv.org
6-α-D-Glucopyranosyl Maltotriose-¹³C₆ can serve as a valuable tool in this area of research, particularly in in vitro systems or in cell models with specific enzymatic activities. For example, in a cell-free system containing glycosyltransferases and acceptor molecules, the labeled tetrasaccharide could be used as a donor substrate to study the activity of specific enzymes that transfer oligosaccharides. The incorporation of the ¹³C₆-labeled moiety into a larger glycoconjugate could be easily detected by mass spectrometry.
In cellular models, if the tetrasaccharide is taken up and processed, the resulting labeled glucose units can be incorporated into the nucleotide sugar donor pools (e.g., UDP-glucose). These labeled donors are then used by glycosyltransferases in the endoplasmic reticulum and Golgi apparatus to build complex glycan chains on proteins and lipids. nih.gov By analyzing the glycome of the cells after incubation with 6-α-D-Glucopyranosyl Maltotriose-¹³C₆, researchers can investigate the flux of exogenous oligosaccharides into the cellular glycosylation machinery. researchgate.net This can provide insights into how cells might utilize complex carbohydrates from their environment for the synthesis of their own glycoconjugates. This is particularly relevant for understanding the metabolism of gut microbiota and their interaction with host cells, as complex carbohydrates are abundant in this environment.
Theoretical and Computational Modeling of 6 α D Glucopyranosyl Maltotriose ¹³c₆ Dynamics and Reactivity
Molecular Dynamics Simulations of Labeled Oligosaccharide Conformations
The incorporation of a ¹³C₆-labeled glucose unit provides critical experimental data that can be used to validate and refine MD simulations. The ¹³C chemical shifts, particularly of the anomeric carbons, are highly sensitive to the local conformation. psu.edu Ab initio quantum mechanical calculations can be used to generate "chemical shift surfaces" that map the relationship between the ¹³C chemical shift and the glycosidic dihedral angles. nih.gov These surfaces can then be used as a parameter in MD simulations, allowing for a direct comparison between simulated conformations and experimental NMR data. nih.gov This integration is crucial because experimental measurements reflect a population-weighted average of all conformations present in a solution, and MD simulations can decode this ensemble into specific structural states. bohrium.com
| Parameter/Focus Area | Description | Relevance to 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ | Reference |
|---|---|---|---|
| Force Fields | The set of equations and parameters used to describe the potential energy of the system (e.g., CHARMM, AMBER, GLYCAM). | Choice of force field affects the accuracy of predicted conformational energies and dynamics for the glucan structure. | bohrium.commpg.de |
| Glycosidic Torsion Angles (φ, ψ) | Dihedral angles defining the orientation of linked glucose units. MD simulations map the potential energy surface as a function of these angles. | Determines the 3D structure and flexibility, particularly around the α-1,4 and α-1,6 linkages. | nih.govpsu.edu |
| ¹³C Chemical Shift Surfaces | Computationally derived maps correlating NMR chemical shifts with specific (φ, ψ) angles. | Allows direct validation of simulated conformational ensembles against experimental ¹³C NMR data from the labeled unit. | nih.gov |
| Solvent Interactions | Explicit modeling of water molecules to understand their role in stabilizing certain conformations through hydrogen bonding. | Water interactions are critical for accurately representing the solution-state dynamics of the oligosaccharide. | bohrium.com |
Quantum Chemical Calculations of ¹³C Isotope Effects on Reaction Pathways
Quantum chemical calculations are indispensable for understanding the mechanisms of chemical reactions at an electronic level. A significant application in the context of ¹³C-labeled compounds is the calculation of Kinetic Isotope Effects (KIEs). The ¹³C-KIE is a measure of how the rate of a reaction changes when a ¹²C atom at a specific position is replaced by a ¹³C atom. nih.gov This effect provides profound insight into the transition state structure of the rate-determining step of a reaction. nih.gov
For glycosylation reactions, which are fundamental to the synthesis and modification of oligosaccharides, the primary ¹³C-KIE at the anomeric carbon can distinguish between different mechanistic pathways. nih.govbohrium.com A dissociative (Sₙ1-like) mechanism, which proceeds through a glycosyl oxocarbenium ion intermediate, will have a small KIE, while an associative (Sₙ2-like) mechanism involving a more tightly bound transition state will exhibit a larger KIE. nih.govsemanticscholar.org
Researchers can compute the ¹³C-KIEs for proposed reaction mechanisms and compare them with experimental values obtained from NMR spectroscopy. nih.govbohrium.com The close agreement between computed and experimental KIEs provides strong evidence for a particular reaction pathway. bohrium.com The development of sensitive NMR techniques, such as those using polarization transfer, has made it possible to measure KIEs at natural abundance, reducing the need for synthetically enriched materials, though studies with selectively labeled compounds like 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ would yield even more precise data for reactions involving the labeled ring. nih.govacs.org
| Reaction Type | Proposed Mechanism | Experimental ¹³C KIE | Computed ¹³C KIE | Conclusion | Reference |
|---|---|---|---|---|---|
| β-mannoside formation | Associative (Sₙ2-like) | 1.023 | 1.018 | Good agreement supports an associative pathway. | nih.gov |
| α-glucoside formation | Associative (Sₙ2-like) | 1.023 | 1.025 | Good agreement supports an associative pathway. | nih.gov |
| α-mannoside formation | Dissociative (Sₙ1-like) | 1.042 | 1.012 (for associative) | Significant disagreement suggests a dissociative mechanism. | nih.govsemanticscholar.org |
| Acidic hydrolysis of β-methylglucoside | Dissociative (Sₙ1) | 1.011 | N/A | Represents a benchmark for a dissociative KIE. | nih.gov |
Flux Balance Analysis (FBA) and Kinetic Modeling Incorporating ¹³C Tracer Data
¹³C-Metabolic Flux Analysis (¹³C-MFA) is the gold standard for quantifying the rates (fluxes) of metabolic reactions within a living cell. creative-proteomics.comsci-hub.se This technique uses substrates labeled with stable isotopes, such as 6-α-D-Glucopyranosyl Maltotriose-¹³C₆, as tracers to follow the path of carbon atoms through the metabolic network. creative-proteomics.comresearchgate.net As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. The resulting distribution of ¹³C atoms in these metabolites, known as isotopomer patterns, is measured using mass spectrometry (MS) or NMR. creative-proteomics.comyoutube.com
This experimental labeling data is then integrated into a mathematical model of the cell's metabolic network. oup.com The model consists of a system of equations that describe the mass and isotope balances for each metabolite. By fitting the model to the measured isotopomer distributions and other experimental data (e.g., substrate uptake and product secretion rates), ¹³C-MFA can accurately estimate the intracellular fluxes. creative-proteomics.comsci-hub.se The redundancy in labeling measurements provides a high degree of statistical confidence in the estimated flux values. creative-proteomics.com
Kinetic modeling takes this analysis a step further by incorporating enzyme reaction kinetics to create a dynamic model of metabolism. researchgate.netaiche.org Data from ¹³C tracer experiments is crucial for parameterizing and validating these kinetic models. researchgate.nettum.de For example, the flux map generated by ¹³C-MFA can serve as a set of constraints or a validation dataset for a kinetic model that aims to predict how metabolic fluxes change in response to genetic or environmental perturbations. aiche.orgnih.gov Multisite kinetic models can simultaneously account for the dynamic conversion of a labeled substrate into multiple downstream products, providing a more accurate quantification of metabolic exchange rates compared to simpler models. nih.gov
| Component | Description | Example for a 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ Study | Reference |
|---|---|---|---|
| Isotopic Tracer | A substrate with a known ¹³C labeling pattern fed to the biological system. | 6-α-D-Glucopyranosyl Maltotriose (B133400) with one fully labeled glucose ring. | creative-proteomics.comnih.gov |
| Labeling Measurement | Quantification of mass isotopomer distributions in key metabolites (e.g., amino acids, organic acids) using GC-MS, LC-MS, or NMR. | Measuring the ¹³C enrichment in pyruvate, lactate, and proteinogenic amino acids after metabolism of the labeled oligosaccharide. | sci-hub.seresearchgate.net |
| Metabolic Model | A stoichiometric representation of the biochemical reaction network relevant to the tracer's metabolism. | A network model of central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. | creative-proteomics.comoup.com |
| Flux Estimation | A computational step where intracellular fluxes are calculated by minimizing the difference between measured and model-predicted labeling patterns. | Determining the relative flux through glycolysis versus the pentose phosphate pathway. | creative-proteomics.comfrontiersin.org |
| Kinetic Model Integration | Using the calculated fluxes to constrain or validate a dynamic model based on enzyme kinetics. | Validating a kinetic model of fermentative glycolysis using the flux data obtained from the tracer experiment. | researchgate.netaiche.org |
Development of Computational Tools for Labeled Metabolomics Data Interpretation
The complexity and volume of data generated in ¹³C-labeled metabolomics experiments necessitate the use of specialized computational tools. The workflow from raw data to biological insight involves several stages, each supported by specific software. nih.gov
Data Processing and Annotation: The first step involves processing raw data from mass spectrometers or NMR instruments. For MS data from glycomics, tools like GlycoWorkbench, GRITS Toolbox, and SimGlycan help in identifying glycan structures and annotating spectra. nih.govnih.gov These tools can handle tasks like peak picking, deisotoping, and matching experimental data against glycan databases. nih.govbu.edu
Flux Calculation and Modeling: Once labeling distributions are quantified, dedicated ¹³C-MFA software is used to estimate fluxes. INCA and 13CFLUX2 are widely used academic software packages that perform the core task of fitting labeling data to a metabolic model to solve for unknown fluxes. researchgate.net These tools often require significant computational power and expertise to use effectively.
Visualization and Workflow Management: To make ¹³C-MFA more accessible and intuitive, integrated software frameworks have been developed. Omix is a visualization tool that provides a graphical interface for building metabolic models and analyzing flux results. oup.com For automation and integration into larger data science pipelines, wrappers like INCAWrapper allow these powerful tools to be controlled programmatically, for instance, using Python. researchgate.net
Advanced and Emerging Tools: The field is continuously evolving with the development of new methods. Tools have been created to handle more complex experimental designs, such as isotopically non-stationary ¹³C labeling experiments. nih.gov Furthermore, machine learning is emerging as a powerful new approach. Machine-learning frameworks can be trained on simulated flux and labeling data to rapidly predict flux distributions from new experimental data, potentially overcoming the computational bottlenecks of traditional optimization-based methods. acs.org
| Tool Name | Primary Function | Key Features | Reference |
|---|---|---|---|
| GlycoWorkbench / GRITS Toolbox | Glycan MS Data Analysis | Graphical display of glycan structures, annotation of MS and MS/MS spectra, database integration. | nih.govnih.gov |
| INCA / 13CFLUX2 | ¹³C-Metabolic Flux Analysis | Estimates fluxes, performs statistical analysis (goodness-of-fit, confidence intervals). Considered standard tools in the field. | researchgate.net |
| Omix | Data Visualization & Modeling | Graphical user interface for building models and visualizing flux maps. Enhances usability and interpretation. | oup.com |
| Machine Learning Frameworks | Flux Prediction | Uses trained models to predict flux ratios from labeling data, enabling high-throughput analysis. | acs.org |
Emerging Research Trajectories and Future Prospects in 6 α D Glucopyranosyl Maltotriose ¹³c₆ Studies
Integration with Multi-Omics Data for Systems Biology Approaches
The integration of data from various "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of biological systems. mdpi.comnih.gov The use of 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ is becoming central to the metabolomics layer of these multi-omics approaches, providing a way to trace the metabolic fate of complex carbohydrates. By combining information from these different layers, it's possible to gain a comprehensive understanding of intricate biological processes and identify key molecular players. mdpi.com
In systems biology, understanding the flow of information from the genome to the phenotype is crucial. nih.gov Stable isotope tracers like ¹³C-labeled glucose and its derivatives allow for the direct observation of glucose allocation into cellular components, including membrane glycans. nih.gov This combination of stable isotope labeling and metabolomics has been used to study how cancer-associated metabolic shifts affect glucose allocation to membrane glycan synthesis. nih.gov Integrating this metabolic flux data with transcriptomic and proteomic data can reveal how changes in gene and protein expression regulate metabolic pathways. nih.govnih.gov This integrated approach helps bridge the gap from genotype to phenotype and can improve the predictive accuracy of disease models. nih.gov The development of open-source platforms and bioinformatics tools that can normalize, annotate, and integrate diverse omics datasets is essential for advancing this field. nih.govnih.gov
| Multi-Omics Integration Tools and Platforms | Description | Key Function |
| OmicsDI | An open-source platform for accessing, discovering, and integrating genomics, transcriptomics, proteomics, and metabolomics data sets. nih.gov | Includes normalization and annotation for every data set to facilitate integration. nih.gov |
| PaintOmics | A web-based tool for the joint visualization of transcriptomics and metabolomics data. nih.gov | Allows for integrated pathway analysis. nih.gov |
| General Methodologies | Approaches are generally categorized as multi-staged analysis or meta-dimensional analysis. nih.gov | Help assess the flow of information from one omics level to another. nih.gov |
Novel Applications in High-Throughput Screening for Enzyme Discovery
High-throughput screening (HTS) is a critical process for enzyme discovery and engineering. nih.gov The use of labeled substrates is fundamental to many HTS enzyme assays, where the catalytic activity is detected through a signal generated by the modification of the substrate. nih.gov 6-α-D-Glucopyranosyl Maltotriose-¹³C₆, as a labeled complex carbohydrate, is an ideal substrate for discovering and characterizing enzymes involved in glycan processing, such as amylases, glucosidases, and glycosyltransferases.
In a typical HTS setup, the ¹³C₆-labeled tetrasaccharide can be used to assay enzyme libraries for specific activities. The enzymatic cleavage or modification of the labeled substrate results in smaller, isotopically labeled fragments. These fragments can be rapidly detected and quantified using mass spectrometry, providing a direct measure of enzyme activity. nih.gov This mass spectrometry-based detection is highly sensitive and specific, allowing for the screening of large numbers of potential enzyme candidates. The development of microarray formats and advanced analytical techniques further increases the throughput of these screening efforts. nih.gov The availability of well-defined, isotopically labeled substrates like 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ is essential for fueling the pipeline of enzyme discovery for applications in biotechnology and biomedicine. medchemexpress.com
Advancements in Isotopic Labeling Strategies for Complex Glycans
The structural complexity of glycans presents significant challenges for their quantitative analysis. nih.gov Stable isotope labeling is a powerful tool to enhance the accuracy, throughput, and sensitivity of glycan analysis by mass spectrometry (MS). nih.gov Recent advancements have moved beyond simple monosaccharide labeling to more sophisticated strategies for complex glycans.
Metabolic labeling, where cells are cultured in media containing isotopically enriched precursors like ¹³C-glucose, allows for the incorporation of the label into newly synthesized glycans. nih.govresearchgate.net This approach enables the tracing of carbon atoms through various metabolic pathways into the final glycan structures. nih.gov For glycoproteins, sparse isotope labeling using D-[UL-¹³C₆]glucose has proven to be an effective method, where standard growth media is supplemented with the labeled glucose. researchgate.net
Chemical labeling methods, performed in vitro on released glycans, offer broad applicability. nih.gov Techniques such as permethylation and reducing-end labeling can incorporate stable isotopes (¹³C, ¹⁵N, ²H, ¹⁸O), creating mass differences that are detectable by MS. nih.gov These methods facilitate multiplexing, allowing for the simultaneous analysis of multiple samples in a single run, which improves quantitative reliability and efficiency. nih.gov Novel enzymatic approaches are also being developed, for instance, using an alpha-2,6-sialyltransferase to add ¹³C-labeled sialic acid to glycoproteins, enabling detailed structural and dynamic studies. scispace.com
| Labeling Strategy | Description | Application |
| Metabolic Labeling | Cells incorporate stable isotopes from labeled precursors (e.g., ¹³C-glucose) in culture media into their glycans. nih.gov | Tracing metabolic pathways and quantifying glycan synthesis in living cells. nih.gov |
| Sparse Isotope Labeling | Growth media is supplemented with an equal amount of isotope-labeled glucose to what is already present. researchgate.net | Effective for labeling glycoproteins in various eukaryotic production systems. researchgate.net |
| Chemical Labeling | Released glycans are chemically modified in vitro with isotope-coded reagents. nih.gov | Broadly applicable for multiplex quantitative glycomics across different sample types. nih.gov |
| Enzymatic Labeling | Specific enzymes are used to add isotopically labeled monosaccharides to glycans or glycoproteins post-synthesis. scispace.com | Probing the structure and dynamics of specific glycan chains in situ. scispace.com |
Methodological Innovations in Quantitative ¹³C Metabolic Flux Analysis
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govnih.gov It involves feeding cells a ¹³C-labeled substrate, such as ¹³C-glucose, and then measuring the pattern of ¹³C incorporation into key metabolites using mass spectrometry or NMR. nih.gov This labeling information, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes. nih.govnih.gov
Recent innovations have significantly enhanced the power and scope of ¹³C-MFA. The development of advanced mathematical algorithms and high-throughput mass spectrometry has enabled more accurate and quantitative flux analysis for a wide range of organisms. nih.gov While initially focused on steady-state conditions, advanced frameworks have been developed to analyze fluxes in dynamic systems, including isotopic non-steady-state and metabolic non-steady-state conditions. nih.gov This is crucial for studying how cells adapt their metabolism in response to environmental changes.
Furthermore, the scale of analysis has expanded, with recent advances enabling the use of genome-scale models to resolve fluxes with higher accuracy and without pre-judging which pathways are active. mdpi.com For complex carbohydrate metabolism, substrates like 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ can be used to trace the intricate steps of glycan breakdown and utilization, providing detailed insights that are not achievable with simpler tracers. These methodological innovations are critical for understanding metabolic regulation and for metabolic engineering applications aimed at optimizing the production of biochemicals. nih.govmdpi.com
Q & A
Basic Research Questions
Q. How is 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ synthesized, and what methodologies ensure isotopic purity?
- Methodological Answer : Synthesis typically involves enzymatic or chemical glycosylation using ¹³C₆-labeled glucose precursors. For example, isotopic labeling can be achieved via enzymatic transfer of ¹³C-labeled glucosyl residues to maltotriose, followed by purification using size-exclusion chromatography or membrane-based separation technologies to isolate the product . Isotopic purity is validated using high-resolution mass spectrometry (HRESI-MS) and ¹³C NMR, which confirm both molecular weight and site-specific isotopic incorporation .
Q. What analytical techniques are critical for characterizing the structural integrity of 6-α-D-Glucopyranosyl Maltotriose-¹³C₆?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming glycosidic linkage patterns and anomeric configurations. Coupled with HRESI-MS, these techniques provide complementary data on molecular mass and isotopic distribution. For instance, ¹³C NMR can distinguish between natural abundance and enriched ¹³C signals, ensuring structural fidelity .
Q. How do researchers assess the solubility and stability of 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ under experimental conditions?
- Methodological Answer : Solubility is determined in aqueous buffers (e.g., phosphate or Tris-HCl) at varying pH levels (4–9) and temperatures (4–37°C). Stability studies employ accelerated degradation tests (e.g., elevated temperature or light exposure) followed by HPLC or LC-MS to monitor decomposition products. Proper storage conditions (lyophilized, -20°C) are derived from these assays .
Advanced Research Questions
Q. How can 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ be applied in metabolic flux analysis to study carbohydrate-processing enzymes?
- Methodological Answer : As a ¹³C-labeled substrate, it enables tracing of enzymatic hydrolysis products (e.g., via LC-MS or isotope-ratio mass spectrometry). Experimental design requires optimizing incubation times, enzyme-to-substrate ratios, and quenching methods to capture transient intermediates. Data interpretation integrates kinetic modeling to quantify flux rates .
Q. What experimental frameworks are used to resolve contradictions in reported enzyme inhibition mechanisms involving this compound?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Researchers should:
- Replicate studies under standardized conditions (buffer, temperature).
- Use isothermal titration calorimetry (ITC) to measure binding affinities.
- Employ molecular dynamics simulations to probe substrate-enzyme interactions.
Cross-validation with orthogonal methods (e.g., fluorescence quenching) reduces bias .
Q. How do researchers design factorial experiments to study the compound’s role in glycosylation pathways?
- Methodological Answer : Factorial designs test multiple variables (e.g., substrate concentration, pH, cofactors). For example, a 2³ design evaluates interactions between pH (6–8), temperature (25–37°C), and metal ions (Mg²⁺, Mn²⁺). Response surface methodology (RSM) optimizes conditions for maximal enzymatic activity or product yield .
Q. What purification strategies are effective for isolating 6-α-D-Glucopyranosyl Maltotriose-¹³C₆ from complex reaction mixtures?
- Methodological Answer : Post-synthesis purification employs membrane technologies (e.g., ultrafiltration) or preparative HPLC with hydrophilic interaction liquid chromatography (HILIC) columns. Process control parameters (flow rate, gradient elution) are optimized via real-time monitoring using refractive index detectors .
Q. How can computational models complement experimental data in studying this compound’s interactions with amylases?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses, while density functional theory (DFT) calculates energy barriers for glycosidic bond cleavage. Experimental validation involves mutagenesis of predicted catalytic residues and kinetic assays to correlate computational predictions with observed activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
